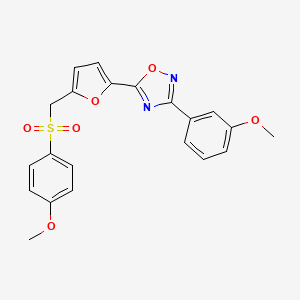

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

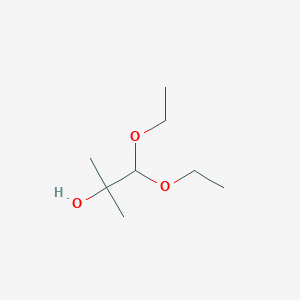

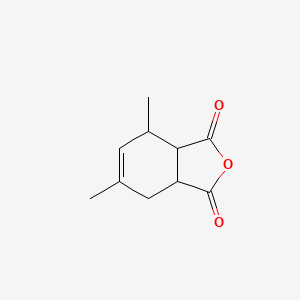

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a compound that likely exhibits interesting chemical and biological properties due to the presence of a dihydroisoquinoline moiety linked to a sulfonamide group. The dihydroisoquinoline structure is a common pharmacophore in medicinal chemistry, often associated with a variety of biological activities. The sulfonamide group is also a significant functional group in drug design, known for its ability to mimic the transition state of enzyme-catalyzed reactions, thereby acting as enzyme inhibitors.

Synthesis Analysis

The synthesis of related sulfonated dihydroisoquinolinones has been reported using a cascade radical addition and cyclization method. This process involves the reaction of N-allylbenzamides with arylsulfinic acids in the presence of tert-butyl hydroperoxide (TBHP) under metal-free conditions, yielding the desired products in good yields . Although the specific synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

Molecular modeling studies have been conducted on similar compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, to understand their interactions with biological targets like phenylethanolamine N-methyltransferase (PNMT). These studies suggest that the sulfonamide group can form hydrogen bonds with key amino acid residues within the active site of the enzyme, contributing to the inhibitory potency of these molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the dihydroisoquinoline and sulfonamide groups can be quite diverse. For instance, N-sulfonylthioimidates, which share structural similarities with the compound , can be transformed into 3,4-dihydroquinazolines through a one-pot synthetic strategy . This indicates that the compound could potentially undergo further chemical transformations to yield a variety of biologically active heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide would be influenced by its molecular structure. The presence of the sulfonamide group could enhance the compound's water solubility, while the lipophilic dihydroisoquinoline and dimethylbenzamide moieties might contribute to its ability to cross biological membranes. The exact properties would need to be determined experimentally, but the compound's structure suggests a balance between hydrophilic and lipophilic characteristics, which is often desirable in drug design .

Zukünftige Richtungen

The future directions for the study of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” could involve exploring its potential biological activities and applications, given that 3,4-dihydroisoquinoline derivatives have been found to exhibit various biological activities .

Wirkmechanismus

Target of Action

It’s known that 1,2,3,4-tetrahydroisoquinoline, a structural motif in this compound, is present in various natural products and therapeutic lead compounds . It binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that derivatives of 1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities . This suggests that the compound might interact with its targets to initiate a series of biological responses.

Biochemical Pathways

It’s known that indole derivatives, which share a similar structural motif with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways leading to these effects.

Pharmacokinetics

It’s known that the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves reactions that can influence the compound’s bioavailability

Result of Action

It’s known that indole derivatives, which share a similar structural motif with this compound, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves reactions that can be influenced by environmental conditions . This suggests that environmental factors might play a role in the compound’s action.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-11-16(2)13-19(12-15)20(23)21-8-10-26(24,25)22-9-7-17-5-3-4-6-18(17)14-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABCCLYSJBSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)